molecular formula C5H13NOS B127808 4-(Methylsulfinyl)-1-butylamine CAS No. 84104-30-3

4-(Methylsulfinyl)-1-butylamine

Cat. No.: B127808
CAS No.: 84104-30-3
M. Wt: 135.23 g/mol
InChI Key: FRRCFKLOPJSLMF-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)-1-butylamine is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a methylsulfinyl group attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfinyl)-1-butylamine typically involves the oxidation of 4-(Methylthio)-1-butylamine. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)-1-butylamine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

    Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 4-(Methylsulfonyl)-1-butylamine.

    Reduction: 4-(Methylthio)-1-butylamine.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Methylsulfinyl)-1-butylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in the metabolism of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)-1-butylamine involves its interaction with various molecular targets. The sulfoxide group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)-1-butylamine: The precursor to 4-(Methylsulfinyl)-1-butylamine, differing by the oxidation state of the sulfur atom.

    4-(Methylsulfonyl)-1-butylamine: The fully oxidized form of the compound.

    3-(Methylsulfinyl)-1-propylamine: A structurally similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfoxide group provides a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological studies.

Properties

IUPAC Name

4-methylsulfinylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCFKLOPJSLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187587-70-8
Record name 4-methanesulfinylbutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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